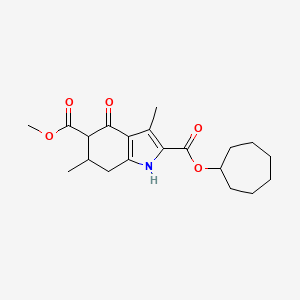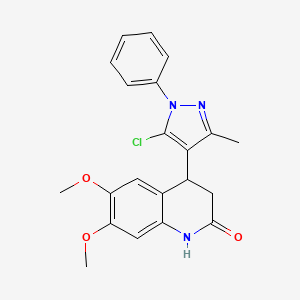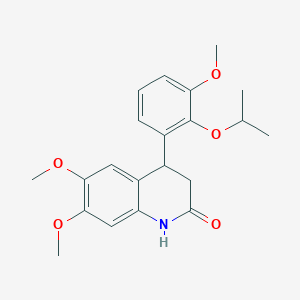
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EHOQ, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. EHOQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and proliferation. In neurodegenerative diseases, 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have antioxidant and anti-inflammatory properties, which may protect neurons from damage and slow the progression of the disease.
Biochemical and Physiological Effects
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from damage. 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have antioxidant properties, which may help to prevent oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment. 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the study of neurodegenerative diseases. However, one limitation of using 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Direcciones Futuras
There are several future directions for 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone research, including the development of more efficient synthesis methods to improve yield and purity, the investigation of its potential as a therapeutic agent in other diseases, and the study of its mechanism of action in more detail. Additionally, the use of 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other drugs or therapies may enhance its effectiveness and lead to new treatment options for various diseases.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells through the inhibition of the NF-κB signaling pathway. 4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-5-27-15-8-11(6-7-14(15)22)12-9-17(23)21-13-10-16(24-2)19(25-3)20(26-4)18(12)13/h6-8,10,12,22H,5,9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXYKSMYRRRKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-ethoxy-4-hydroxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)

![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)

![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)
![ethyl 4-[5-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)-2-furyl]benzoate](/img/structure/B4262979.png)
![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)
